molecular formula C15H9Cl2NO3 B2549545 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione CAS No. 38936-82-2

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B2549545
CAS No.: 38936-82-2
M. Wt: 322.14
InChI Key: MFHSFGWIMQQPTJ-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.

Mechanism of Action

Target of Action

It’s known that isoindoline derivatives, which include 2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione, have been found to interact with various receptors .

Mode of Action

Isoindoline derivatives are known to bind with high affinity to multiple receptors , which suggests that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that isoindoline derivatives have diverse biological activities , suggesting that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may affect multiple biochemical pathways.

Pharmacokinetics

Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline derivatives have been found to have diverse biological activities , suggesting that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may have a range of molecular and cellular effects.

Action Environment

It’s known that the synthesis of isoindoline derivatives follows green chemistry principles , suggesting that the synthesis of 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (IPA) and water at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-diones often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve solventless reactions, simple heating, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., SiO2-tpy-Nb) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other isoindoline-1,3-dione derivatives .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHSFGWIMQQPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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